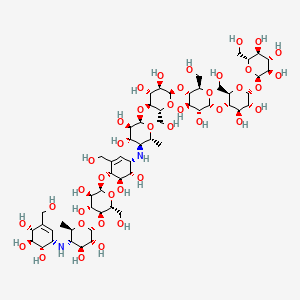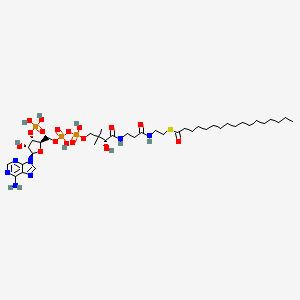
2-((2-Amino-4-nitrophenyl)amino)ethanol
Übersicht
Beschreibung
Synthesis Analysis The synthesis of related compounds such as 2-(4-aminophenyl) ethanol and 2-(4-propylphenyl)ethanol involves multiple steps including esterification, nitration, hydrolysis, and reduction. These processes utilize various starting materials like β-phenylethanol and α-bromo-1-(4-hydroxyphenyl)-1-pentone to achieve high yields and purity. For instance, a new synthesis process for 2-(4-aminophenyl) ethanol was developed, resulting in a total yield of 66.4% and an HPLC purity of 99.77% (Zhang Wei-xing, 2013). Another study provided an improved synthesis procedure for 2-(4-propylphenyl)ethanol, significantly reducing side-products (A. Hashmi et al., 2006).
Molecular Structure Analysis The molecular structure and characteristics of related compounds have been investigated through various analytical techniques, including X-ray diffraction analysis and spectral analyses. For example, the structure of 2-amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate 0.25 hydrate was determined, revealing extensive intermolecular hydrogen bonding (Limin He et al., 2011).
Chemical Reactions and Properties The chemical behavior of nitrophenyl derivatives involves complex reaction mechanisms. Studies have explored the reactions of these compounds with various electrophilic reagents, leading to the formation of heterocyclic compounds such as oxazaheterocycles and derivatives of oxazolidinones and morpholines (V. Palchikov, 2015).
Physical Properties Analysis The physical properties, including solubility and phase transformations of nitrophenyl amino derivatives, have been subject to research. Investigations on solid-solid phase transformations, for instance, have provided insights into the effects of crystal size and solvent vapor on the transformation rates (Hui Li et al., 2007).
Chemical Properties Analysis The chemical properties, such as solvatochromism and reactivity towards different reagents, have been analyzed for various nitrophenyl derivatives. The solvatochromic behavior of nitro-substituted phenolates highlights the interaction of these compounds with the solvent medium, demonstrating their potential use as solvatochromic switches (L. G. Nandi et al., 2012).
Wissenschaftliche Forschungsanwendungen
Fungicidal Properties
- Scientific Field: Environmental Contamination and Toxicology .
- Summary of Application: The fungicidal effect of 2-amino-4-nitrophenol and its derivatives was studied . These compounds were prepared by replacing the hydrogen atom in its amino group by different organic radicals .
- Methods of Application: The biological activity of these substances was evaluated using computational chemistry methods . The toxicity of 2-amino-4-nitrophenol and synthesized N-(2-hydroxy-5-nitrophenyl)formamide and N-(2-hydroxy-5-nitrophenyl)acetamide to six species of phytopathogen fungi were tested in the experiment .
- Results: The study demonstrated that replacement of the hydrogen atom in the amino group by an aldehyde group leads to an increase in fungicidal activity with respect to Rhizoctonia solani and Bipolaris sorokiniana . A replacement of the hydrogen atom by a ketone group increases the inhibitory effect on Sclerotinia sclerotiorum and Venturia inaequalis .
Nonlinear Optical (NLO) Single Crystals
- Scientific Field: Materials Science .
- Summary of Application: Organic NLO single crystals of 2-amino-4-methylpyridinium-4-hydroxybenzolate (2A4MP4HB) were grown .
- Methods of Application: The crystals were grown by the slow solvent evaporation (SSE) method . The compound belongs to the centrosymmetric space group P2 1/ c in a monoclinic crystal system .
- Results: Molecular geometry and vibration spectral (FTIR, RAMAN & NMR) analysis were carried out experimentally and theoretically . The thermal characteristics of the as-grown crystal were analyzed . The second order hyperpolarizability of the 2A4MP4HB crystal was analyzed theoretically .
Kinase Inhibitors
- Scientific Field: Pharmaceutical Research .
- Summary of Application: 2-[(4-Nitrophenyl)amino]ethanol is used to prepare phenylpurinediamine derivatives as a class of reversible kinase inhibitors targeting both EGFR-activating and resistance mutations of lung cancer .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The specific results or outcomes obtained are not provided in the source .
Dye Intermediate
- Scientific Field: Chemical Industry .
- Summary of Application: This compound is used as a dye intermediate .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The specific results or outcomes obtained are not provided in the source .
Raw Material for Other Chemicals
- Scientific Field: Chemical Industry .
- Summary of Application: It is used as a raw material for the production of other chemicals .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The specific results or outcomes obtained are not provided in the source .
2-Amino-4H-chromenes Derivative
- Scientific Field: Pharmaceutical Research .
- Summary of Application: 2-Amino-4H-chromenes as one of the most well-known chromene derivatives have attracted much attention for its medicinal and biological activities .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: These compounds have shown antimalarial, anti-HIV, antifungal, antimicrobial, antitumor, antioxidant, antileishmanial, anti-inflammatory, hypotensive, and inhibitors properties .
Dye Intermediate
- Scientific Field: Chemical Industry .
- Summary of Application: This compound is used as a dye intermediate .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The specific results or outcomes obtained are not provided in the source .
Raw Material for Other Chemicals
- Scientific Field: Chemical Industry .
- Summary of Application: It is used as a raw material for the production of other chemicals .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The specific results or outcomes obtained are not provided in the source .
2-Amino-4H-chromenes Derivative
- Scientific Field: Pharmaceutical Research .
- Summary of Application: 2-Amino-4H-chromenes as one of the most well-known chromene derivatives have attracted much attention for its medicinal and biological activities .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: These compounds have shown antimalarial, anti-HIV, antifungal, antimicrobial, antitumor, antioxidant, antileishmanial, anti-inflammatory, hypotensive, and inhibitors properties .
Safety And Hazards
When handling “2-((2-Amino-4-nitrophenyl)amino)ethanol”, it is recommended to use personal protective equipment, avoid contact with skin and eyes, avoid breathing mist, gas, or vapors, and ensure adequate ventilation . It should be stored in a dark place, in an inert atmosphere, at room temperature .
Eigenschaften
IUPAC Name |
2-(2-amino-4-nitroanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c9-7-5-6(11(13)14)1-2-8(7)10-3-4-12/h1-2,5,10,12H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMQBFHMJVSJSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4043939 | |
| Record name | N'-(2-hydroxyethyl)-4-nitro-o-phenylenediamine (HC Yellow 5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4043939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Amino-4-nitrophenyl)amino)ethanol | |
CAS RN |
56932-44-6 | |
| Record name | HC Yellow 5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56932-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((2-Amino-4-nitrophenyl)amino)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056932446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[(2-amino-4-nitrophenyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N'-(2-hydroxyethyl)-4-nitro-o-phenylenediamine (HC Yellow 5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4043939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-amino-4-nitroanilino)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HC YELLOW NO. 5 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I844A312T7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-methyl-N-[1-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B1231977.png)
![1,6-Dimethyl-3-propylpyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1231978.png)
![4-[[3-Cyano-4-methyl-6-(3-pyridinyl)-2-pyridinyl]thio]-3-oxobutanoic acid ethyl ester](/img/structure/B1231982.png)